

Commercial Sources and Applications of Docosahexaenoyl-CoA (DHA-CoA) Standards

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Compound of Interest

Compound Name: 22:6 Coenzyme A

Cat. No.: B12381315

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Introduction

Docosahexaenoyl-CoA (DHA-CoA) is the activated form of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for various physiological processes, particularly in the brain and retina. As the Coenzyme A thioester, DHA-CoA serves as a key metabolic intermediate, donating its docosahexaenoyl group in numerous biochemical reactions. This document provides a detailed overview of the commercial sources for DHA-CoA standards and outlines its applications in research, complete with experimental protocols and pathway diagrams. The availability of high-purity DHA-CoA standards is critical for researchers investigating the metabolism and signaling roles of this important molecule.

Commercial Sources for Docosahexaenoyl-CoA

The primary commercial supplier for high-purity Docosahexaenoyl-CoA is Avanti Polar Lipids. Researchers can procure this standard for various in vitro and in vivo experimental applications.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight	Purity
Avanti Polar Lipids	22:6 Coenzyme A	870728	C43H68N7O17P3S	1128.425 g/mol	>99%

Data synthesized from publicly available information.

Application Notes

Docosahexaenoyl-CoA is a critical substrate for a variety of enzymes and plays a significant role in several signaling and metabolic pathways. Its applications in a research setting are diverse, ranging from enzyme kinetics to lipidomics and the study of cellular signaling.

Enzyme Substrate

DHA-CoA is an essential substrate for enzymes involved in the synthesis of DHA-containing phospholipids and other complex lipids. Key enzyme families that utilize DHA-CoA include:

- Acyl-CoA:Lysophospholipid Acyltransferases (LPLATs): These enzymes are responsible for incorporating DHA into the sn-2 position of lysophospholipids, a crucial step in the remodeling of cell membranes.^[1] The activity of specific LPLATs with DHA-CoA can be investigated to understand the tissue-specific accumulation of DHA.
- Acyl-CoA Synthetases (ACSSs): While ACSSs synthesize DHA-CoA from DHA, the reverse reaction can also be studied. In cells, fatty acids are activated to their acyl-CoA esters by ACSSs before they can be metabolized.^[2]
- Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze DHA-CoA back to free DHA and Coenzyme A, thereby regulating the intracellular levels of active DHA-CoA. The peroxisomal ACOT8 is believed to be involved in this process.^[3]

Metabolic Pathway Analysis

DHA-CoA is a central molecule in the metabolic pathways of omega-3 fatty acids. Researchers can use labeled DHA-CoA standards to trace the fate of DHA within cells and organisms. This includes its incorporation into various lipid classes, its retroconversion to eicosapentaenoic acid (EPA), and its potential for beta-oxidation.

Signaling Pathway Investigations

DHA and its metabolites are known to be involved in various signaling cascades that regulate inflammation, neuronal survival, and neurogenesis. While much of the research has focused on free DHA, the role of DHA-CoA as the activated precursor is a critical area of investigation.

DHA is known to influence signaling pathways such as the Akt pathway in neuronal cells, promoting cell survival.^{[4][5]} It also modulates the interleukin-2 (IL-2) receptor signaling in T-cells.^[6]

Experimental Protocols

The following are example protocols that can be adapted for the use of Docosahexaenoyl-CoA standards.

Protocol 1: In Vitro Lysophosphatidylcholine Acyltransferase (LPCAT) Activity Assay

This protocol is designed to measure the activity of LPCAT enzymes in incorporating DHA into lysophosphatidylcholine (LPC).

Materials:

- Docosahexaenoyl-CoA (from commercial source)
- 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (16:0 LPC)
- Microsomal protein fraction (as enzyme source)
- Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM DTT
- Quenching Solution: Chloroform/Methanol (2:1, v/v)
- Internal Standard (e.g., diheptadecanoyl-PC)
- LC-MS/MS system

Procedure:

- Prepare Substrate Mix: Prepare a stock solution of DHA-CoA in a suitable solvent (e.g., water or buffer) at a concentration of 1 mM. Prepare a stock solution of 16:0 LPC in ethanol at 10 mM.

- Enzyme Reaction: In a microcentrifuge tube, combine 50 μ L of assay buffer, 10 μ g of microsomal protein, and 5 μ L of 16:0 LPC stock solution (final concentration 100 μ M).
- Initiate Reaction: Start the reaction by adding 5 μ L of the DHA-CoA stock solution (final concentration 50 μ M).
- Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The optimal time should be determined empirically.
- Quench Reaction: Stop the reaction by adding 500 μ L of ice-cold quenching solution containing the internal standard.
- Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase.
- Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis to quantify the formation of DHA-containing phosphatidylcholine.

Protocol 2: Acyl-CoA Thioesterase (ACOT) Activity Assay

This protocol measures the hydrolysis of DHA-CoA to free DHA.

Materials:

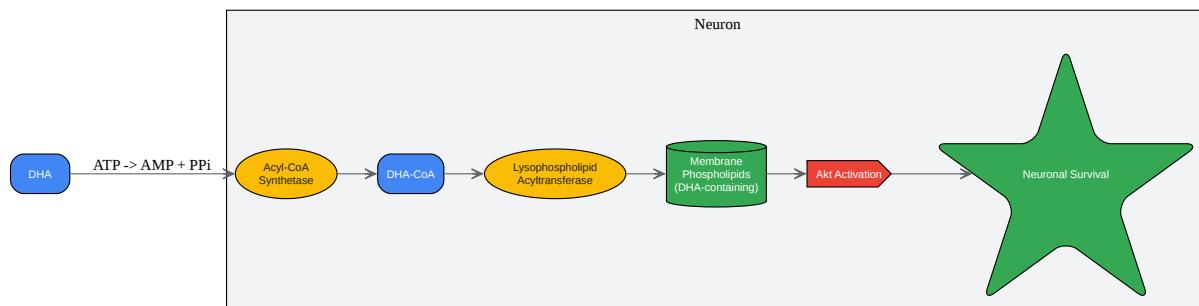
- Docosahexaenoyl-CoA (from commercial source)
- Purified ACOT enzyme or cell lysate
- Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (Ellman's reagent)
- Spectrophotometer

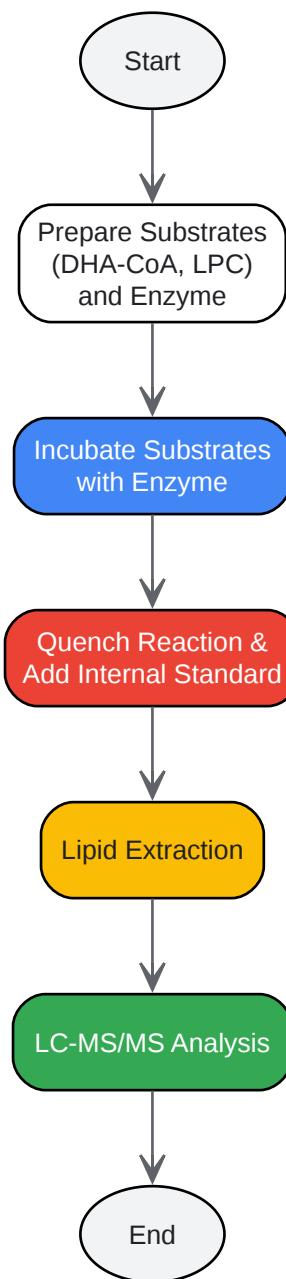
Procedure:

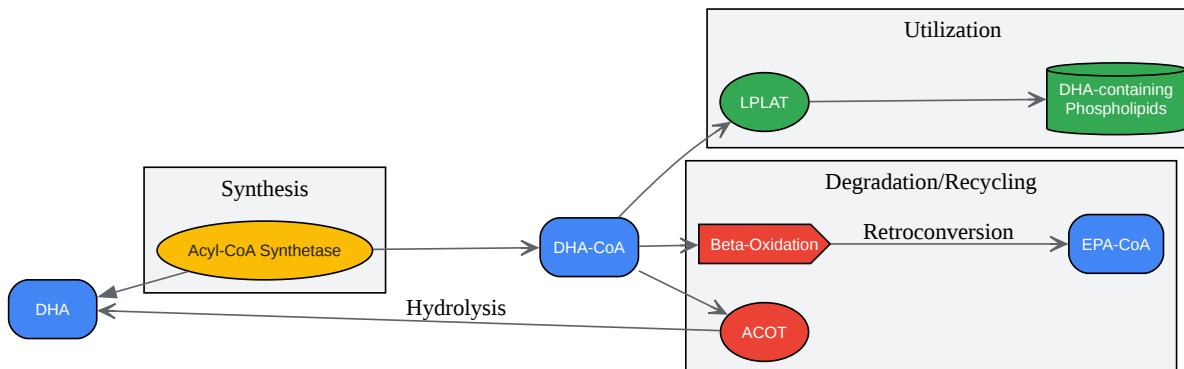
- Prepare Reagents: Prepare a 10 mM stock solution of DHA-CoA in water. Prepare a 10 mM solution of DTNB in the assay buffer.
- Reaction Mixture: In a cuvette, prepare a reaction mixture containing 800 μ L of assay buffer, 100 μ L of DTNB solution, and the ACOT enzyme source.
- Initiate Reaction: Start the reaction by adding 10 μ L of the DHA-CoA stock solution (final concentration 100 μ M).
- Measurement: Immediately start monitoring the increase in absorbance at 412 nm in a spectrophotometer. The absorbance change is due to the reaction of the released Coenzyme A with DTNB.
- Calculation: Calculate the enzyme activity based on the rate of change of absorbance and the molar extinction coefficient of the TNB2- anion ($14,150 \text{ M}^{-1}\text{cm}^{-1}$).

Visualizations

Signaling Pathway of DHA in Neuronal Survival







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